2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-12-5(11-4)1-2-10/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYWGGKDOKCYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329978-21-4 | |
| Record name | 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2-bromo-1-(trifluoromethyl)ethanone with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then reacted with acetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile is an organic compound with the CAS number 329978-21-4 . It is found within American Elements's catalog of life science compounds .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, related compounds and the presence of key functional groups suggest potential uses:
- Thiazoles: Thiazoles, to which this compound belongs, are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
- Trifluoromethyl Group: The trifluoromethyl group (CF3) enhances the compound’s chemical stability and biological activity.
- Acetonitrile Group : this compound can undergo nucleophilic substitutions, condensation reactions, and cycloadditions.
Given these characteristics, this compound may be useful in:
- Synthesis of complex molecules The compound can serve as a building block in chemical synthesis.
- Development of pharmaceuticals The compound could be explored for potential therapeutic effects.
- Development of agrochemicals It may be utilized in the development of agrochemicals.
- Material Science: It can be used in the molecular design of UV-vis absorption and emission properties in organic fluorophores .
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Electronic Effects : The trifluoromethyl group in the target compound confers strong electron-withdrawing properties, enhancing its reactivity in nucleophilic substitutions compared to methyl or aryl analogs .
Solubility and Lipophilicity : Bulky substituents (e.g., adamantane, tert-butyl) increase molecular weight and lipophilicity, reducing aqueous solubility but improving membrane permeability . Halogenated derivatives (e.g., dichlorophenyl) further elevate lipophilicity, favoring agrochemical applications .
Synthetic Routes : Most analogs are synthesized via nucleophilic substitution between thiols and chloroacetonitrile derivatives, with variations in reaction conditions (e.g., solvent, catalyst) to accommodate substituent complexity .
Biological Relevance : The trifluoromethyl derivative’s metabolic stability makes it a candidate for antifungal and antiviral agents, whereas benzodioxane-containing analogs are explored for antioxidative properties .
Biological Activity
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole moiety is known for its versatility in drug design, often contributing to anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
- Molecular Formula : C6H4F3N2S
- Molecular Weight : 192.16 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.
Anticancer Activity
Several studies have reported the anticancer potential of thiazole derivatives. For instance, thiazole compounds have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 1.61 | Caspase activation |
| Compound B | PC3 (Prostate) | 1.98 | Apoptosis induction |
| This compound | TBD | TBD |
Note: Specific IC50 values for this compound were not found in the reviewed literature.
The mechanism by which thiazole derivatives exert their anticancer effects often involves the modulation of apoptotic pathways. Research indicates that compounds with similar structures can activate caspases—proteins that play essential roles in programmed cell death.
Case Study: Induction of Apoptosis
A study highlighted the ability of thiazole derivatives to induce apoptosis in cancer cells via the caspase pathway. Compounds were tested against various cancer cell lines, showing significant activation of caspases 3, 8, and 9, leading to increased apoptosis rates.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the biological activity of thiazole derivatives. SAR studies indicate that electron-withdrawing groups like trifluoromethyl increase the potency of these compounds by improving their interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency |
| Methyl group | Enhances activity |
| Halogen substituents | Varies; can enhance or reduce activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via two primary routes:
Cyanoethylation : Reacting 2-cyanothioacetamide with trifluoromethyl-substituted ketones (e.g., 1-chloro-3,3,3-trifluoropropanone) under basic conditions (e.g., KOH/EtOH), yielding ~54% efficiency .
Nucleophilic substitution : Using 2-(chloromethyl)-4-(trifluoromethyl)thiazole with sodium cyanide (NaCN) in polar aprotic solvents like DMF. Reaction temperature (50–70°C) and stoichiometric control are critical for minimizing side products .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product.
Q. How is the structural identity of this compound validated in crystallographic studies?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
- Validation : Apply the PLATON tool suite to check for missed symmetry, hydrogen bonding, and steric clashes. Key metrics include R-factor (<5%) and goodness-of-fit (~1.0) .
- Example : The trifluoromethyl group’s geometry (C–F bond length: ~1.33 Å) and planarity of the thiazole ring should align with DFT-calculated values .
Q. What analytical techniques are recommended for assessing purity and physicochemical properties?
- Methodology :
- HPLC : Use a C18 reverse-phase column with acetonitrile/water (0.1% formic acid) for purity analysis. Retention time and peak symmetry indicate impurities .
- LogP determination : Employ shake-flask method (octanol/water partition) or computational tools (e.g., MarvinSuite) .
- pKa estimation : Conduct potentiometric titration in aqueous-organic mixtures (e.g., 20% MeCN) to account for solubility limitations .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., ring-opening vs. cyclization) influence the synthesis of this compound?
- Mechanistic insights :
- Thiazole formation : The reaction between thiourea derivatives and α-haloketones proceeds via nucleophilic attack, followed by cyclization. Trifluoromethyl groups increase electrophilicity at the α-carbon, accelerating cyclization but risking ring-opening in polar solvents .
- Side reactions : Trace water can hydrolyze the nitrile group to amides; anhydrous conditions and molecular sieves mitigate this .
- Mitigation : Use in-situ IR spectroscopy to monitor nitrile stability (C≡N stretch: ~2250 cm⁻¹) .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
- Graph-set analysis :
- The nitrile group (C≡N) acts as a weak hydrogen-bond acceptor, forming C–H···N interactions with adjacent thiazole C–H donors (distance: ~3.2 Å).
- Trifluoromethyl groups engage in F···H–C interactions, contributing to layered packing motifs .
Q. How can discrepancies in reported spectroscopic data (e.g., NMR shifts) be resolved?
- Validation workflow :
NMR assignments : Compare experimental and shifts (e.g., thiazole C2: ~160 ppm) with DFT-calculated values (B3LYP/6-311+G(d,p)) .
Cross-check : Use 2D NMR (HSQC, HMBC) to confirm coupling between nitrile carbons and adjacent protons .
- Case study : Discrepancies in shifts for the methylene group (–CH₂CN) often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s LogP values?
- Root cause : Variations arise from measurement techniques (experimental vs. computational) and pH conditions. For instance, LogD (pH 7.4) accounts for ionization, unlike LogP .
- Resolution : Standardize experimental conditions (shake-flask, 25°C) and validate with chromatographic methods (e.g., RP-HPLC retention time correlation) .
Q. Why do different synthetic routes yield varying enantiomeric purity?
- Chiral centers : While the thiazole ring lacks stereocenters, impurities in starting materials (e.g., racemic α-haloketones) can introduce chiral byproducts.
- Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to detect enantiomeric excess .
Methodological Tables
Table 1 : Key physicochemical properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Molecular weight | 206.16 g/mol | HRMS |
| LogP (pH 7.4) | 2.08 ± 0.1 | Shake-flask |
| pKa | 11.12 (predicted) | MarvinSuite |
| Melting point | 85–87°C | DSC |
Table 2 : Common impurities and mitigation strategies
| Impurity | Source | Mitigation |
|---|---|---|
| Hydrolyzed amide | Moisture in reaction | Anhydrous conditions |
| Ring-opened byproducts | Excess base | Stoichiometric control |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
